molecular formula C12H13NO2 B3023142 5-Methyl-1-propylindoline-2,3-dione CAS No. 63725-87-1

5-Methyl-1-propylindoline-2,3-dione

Cat. No.: B3023142
CAS No.: 63725-87-1
M. Wt: 203.24 g/mol
InChI Key: VFFQBMUPSVPUOR-UHFFFAOYSA-N
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Description

5-Methyl-1-propylindoline-2,3-dione is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs. The indoline structure is crucial in medicinal chemistry due to its presence in many bioactive molecules.

Synthetic Routes and Reaction Conditions:

    Reduction from Indole: One common method to synthesize indoline derivatives is through the reduction of indole. This process involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Intramolecular Diels–Alder Synthesis: This method involves the cyclization of a diene and a dienophile within the same molecule, leading to the formation of the indoline ring.

    Catalytic Synthesis: Catalysts such as palladium or nickel can be used to facilitate the formation of indoline derivatives from appropriate precursors.

Industrial Production Methods:

  • Industrial production often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used to introduce substituents at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (bromine, chlorine), nitrating agents

Major Products Formed:

  • Oxidized derivatives, reduced derivatives, and substituted indoline compounds are the major products formed from these reactions.

Scientific Research Applications

5-Methyl-1-propylindoline-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Indoline derivatives have shown significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for “5-Methyl-1-propylindoline-2,3-dione” is not known, similar compounds like isoindolines and isoindoline-1,3-dione have shown to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. For similar compounds, precautions may include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

Future Directions

The future research directions for indoline-2,3-dione derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, Schiff bases of indoline-2,3-dione have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase .

Comparison with Similar Compounds

    Indole: A parent compound with a similar structure but lacking the methyl and propyl substituents.

    3-Methylindole: Similar structure with a methyl group at the 3-position instead of the 5-position.

    1-Propylindole: Similar structure with a propyl group at the 1-position but lacking the methyl group.

Uniqueness:

  • 5-Methyl-1-propylindoline-2,3-dione is unique due to the specific positioning of the methyl and propyl groups, which can influence its chemical reactivity and biological activity compared to other indoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methyl-1-propylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQBMUPSVPUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389546
Record name SBB038754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63725-87-1
Record name SBB038754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Was prepared in an analogous manner to 1-propylindoline-2,3-dione using 5-methyl isatin (purchased from Fisher Scientific) and 1-bromo-propane (purchase from Fisher Scientific). 1H NMR δ 7.41 (m, 2H), 6.80 (d, 1H), 3.67 (t, 2H), 2.33 (s, 3H), 1.72 (m, 2H), 0.99 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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